molecular formula C16H18N4O4 B11555152 (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11555152
M. Wt: 330.34 g/mol
InChI Key: QAIYAUUEYHUNIF-GSVDSPBDSA-N
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Description

(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butenylidene group, and a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves a multi-step process. The initial step often includes the preparation of the cyclohexene derivative, followed by the formation of the butenylidene intermediate. The final step involves the coupling of the butenylidene intermediate with 2,4-dinitrophenylhydrazine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-1-buten-3-yne: This compound shares some structural similarities but differs in its functional groups and reactivity.

    3-Bromo-1-phenyl-1-propene: Another compound with a similar backbone but different substituents.

Uniqueness

(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine is unique due to its combination of a cyclohexene ring, a butenylidene group, and a dinitrophenyl hydrazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N-[(E)-[(E)-1-(cyclohexen-1-yl)but-2-enylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H18N4O4/c1-2-6-14(12-7-4-3-5-8-12)17-18-15-10-9-13(19(21)22)11-16(15)20(23)24/h2,6-7,9-11,18H,3-5,8H2,1H3/b6-2+,17-14+

InChI Key

QAIYAUUEYHUNIF-GSVDSPBDSA-N

Isomeric SMILES

C/C=C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CCCCC2

Canonical SMILES

CC=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CCCCC2

Origin of Product

United States

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